molecular formula C19H16FN3O4S B2974923 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one CAS No. 423155-67-3

1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B2974923
CAS No.: 423155-67-3
M. Wt: 401.41
InChI Key: YMBDUDAAYSJGMX-UHFFFAOYSA-N
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Description

The compound 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one is a pyrazole derivative featuring a 3,5-dimethyl-substituted pyrazole core. Key structural elements include:

  • A 4-nitrophenylsulfanyl group at the 4-position of the pyrazole ring.
  • A 4-fluorophenoxy ethanone moiety at the 1-position.

The 4-fluorophenoxy group contributes to lipophilicity, which may improve membrane permeability relative to non-fluorinated analogs .

Properties

IUPAC Name

1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-12-19(28-17-9-5-15(6-10-17)23(25)26)13(2)22(21-12)18(24)11-27-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBDUDAAYSJGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with the fluorophenoxy ethanone moiety under specific reaction conditions .

Chemical Reactions Analysis

1-{3,5-Dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorophenoxy moiety can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{3,5-Dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. For example, the nitrophenyl sulfanyl group may interact with enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Pyrazole vs. Triazole Derivatives

A triazole-based analog, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), shares a sulfonylphenyl substituent but differs in the heterocyclic core.

  • Triazoles (three nitrogen atoms) exhibit stronger hydrogen-bonding capacity and metabolic resistance compared to pyrazoles (two nitrogen atoms). However, pyrazoles may offer greater synthetic flexibility due to simpler substitution patterns .

Pyrazole vs. Pyrrole Derivatives

The pyrrole derivative 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone () replaces the pyrazole with a pyrrole ring.

  • Pyrroles are more aromatic and less basic than pyrazoles, which could diminish solubility in aqueous environments. The target compound’s pyrazole core may offer better bioavailability .

Substituent Modifications

Sulfanyl vs. Sulfonamide/Sulfonyl Groups

  • 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide () contains a sulfonamide group. Sulfonamides are highly polar and prone to hydrolysis, whereas the sulfanyl group in the target compound is more stable under physiological conditions .
  • The 4-nitrophenyl substituent in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich active sites compared to non-nitrated analogs like 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () .

Fluorophenoxy vs. Chlorophenyl/Phenoxy Groups

Data Table: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight logP (Estimated) Water Solubility (μg/mL)
Target Compound Pyrazole 4-Nitrophenylsulfanyl, 4-Fluorophenoxy 429.4 3.2 <10 (predicted)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, 2,4-Difluorophenyl 523.5 4.1 <5 (predicted)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole 4-Chlorophenyl, 4-Methyl 248.7 3.8 15 (reported)
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone Pyrrole 2-Fluorophenylsulfonylpiperazine 421.5 2.9 6.4 (reported)

Research Implications and Methodological Notes

  • Synthesis : The target compound’s synthesis likely follows protocols similar to , involving nucleophilic substitution for sulfanyl group installation.

Biological Activity

The compound 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N3O3SC_{18}H_{18}N_{3}O_{3}S, and it features a unique combination of functional groups that contribute to its biological activity. The presence of the nitrophenyl and sulfanyl groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H18N3O3S
Molecular Weight354.42 g/mol
IUPAC Name1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. A study indicated that compounds similar to this structure demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, analogs of the compound have been tested for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Anti-inflammatory Effects

Additionally, compounds containing pyrazole rings have been linked to anti-inflammatory activities. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in vitro, suggesting that these compounds may serve as potential therapeutic agents for inflammatory diseases .

The biological activity of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitrophenyl group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on target enzymes.
  • Receptor Modulation : The fluorophenoxy moiety may facilitate binding to cell surface receptors, influencing signal transduction pathways associated with cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

  • Study on Anticancer Activity : A derivative was tested against several cancer cell lines, showing IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests a promising avenue for drug development targeting specific cancer types .
  • Antimicrobial Efficacy : In vitro tests revealed that compounds with similar structures inhibited bacterial growth effectively at concentrations as low as 10 µM, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–S: 1.76–1.82 Å) and dihedral angles between aromatic rings .
  • NMR : 1^1H NMR identifies substituent environments (e.g., 4-fluorophenoxy protons at δ 6.8–7.1 ppm). 19^{19}F NMR confirms fluorophenyl integration .
  • HPLC : Purity >99% achieved using C18 columns with acetonitrile/water gradients (retention time: ~12.5 min) .

How can structure-activity relationships (SAR) be explored for pharmacological applications?

Advanced Research Question

  • Substituent variation : Replace 4-nitrophenylsulfanyl with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate bioactivity.
  • Biological assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Data interpretation : Correlate logP values (calculated via HPLC) with cellular permeability trends .

What mechanistic insights explain the regioselectivity of pyrazole functionalization?

Advanced Research Question
Regioselectivity is governed by steric and electronic factors:

  • Steric effects : 3,5-Dimethyl groups on pyrazole direct electrophiles to the less hindered C4 position.
  • Electronic effects : The 4-nitrophenylsulfanyl group stabilizes intermediates via resonance. Kinetic studies (monitored by TLC/HPLC) show faster reaction rates at C4 due to lower activation energy .

How can computational modeling predict physicochemical properties or binding modes?

Advanced Research Question

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict dipole moments (e.g., ~5.2 D) and HOMO-LUMO gaps (~4.1 eV) .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the sulfanyl group .

How should researchers address contradictions in bioactivity data across studies?

Advanced Research Question

  • Experimental design : Use randomized block designs with split-plot arrangements to control variability (e.g., four replicates per condition) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to differentiate treatment effects. Report effect sizes (η²) to quantify variance explained .

What intermolecular interactions stabilize the crystal lattice?

Advanced Research Question
SCXRD reveals:

  • Hydrogen bonding : Bifurcated C–H⋯O interactions (2.3–2.5 Å) between ketone oxygen and adjacent aromatic protons .
  • Van der Waals forces : Stacking of fluorophenyl and nitrophenyl rings (3.8–4.2 Å spacing) contributes to lattice energy .

What methodologies assess pharmacokinetic properties in vitro?

Advanced Research Question

  • Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification (λmax = 265 nm).
  • Permeability : Caco-2 cell monolayers measure apparent permeability (Papp) over 2 hours. Papp >1 × 10⁻⁶ cm/s suggests moderate absorption .

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